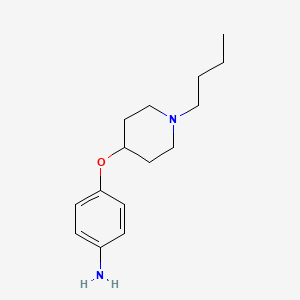

4-(1-Butylpiperidin-4-yl)oxyaniline

Description

4-(1-Butylpiperidin-4-yl)oxyaniline is a substituted aniline derivative featuring a piperidine ring substituted at the 4-position with a butyl group and linked via an ether oxygen to the para-position of an aniline moiety. Its molecular formula is C₁₄H₂₃N₂O, with a molecular weight of 235.34 g/mol. The compound’s structure combines the aromaticity of aniline with the conformational flexibility of the piperidine ring, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Propriétés

IUPAC Name |

4-(1-butylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-3-10-17-11-8-15(9-12-17)18-14-6-4-13(16)5-7-14/h4-7,15H,2-3,8-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCFNKFUIZSGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739409 | |

| Record name | 4-[(1-Butylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912950-35-7 | |

| Record name | 4-[(1-Butylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butylpiperidin-4-yl)oxyaniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 1,5-diaminopentane with a suitable carbonyl compound can lead to the formation of the piperidine ring.

Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions. For instance, the reaction of piperidine with butyl bromide in the presence of a base can yield the butyl-substituted piperidine.

Attachment of the Aniline Moiety: The aniline moiety can be introduced through nucleophilic substitution reactions. For example, the reaction of butylpiperidine with aniline in the presence of a suitable catalyst can lead to the formation of 4-(1-Butylpiperidin-4-yl)oxyaniline.

Industrial Production Methods

Industrial production of 4-(1-Butylpiperidin-4-yl)oxyaniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Butylpiperidin-4-yl)oxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or aniline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Applications De Recherche Scientifique

4-(1-Butylpiperidin-4-yl)oxyaniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-(1-Butylpiperidin-4-yl)oxyaniline involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The following table compares 4-(1-Butylpiperidin-4-yl)oxyaniline with structurally related compounds:

| Compound | Substituent | Molecular Formula | XLogP³ | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 4-(1-Butylpiperidin-4-yl)oxyaniline | 1-Butylpiperidin-4-yl | C₁₄H₂₃N₂O | ~3.0* | 1 | 38.5 |

| 4-(1-Methylpiperidin-4-yl)oxyaniline | 1-Methylpiperidin-4-yl | C₁₂H₁₈N₂O | 1.8 | 1 | 38.5 |

| 4-(Piperidin-1-ylsulfonyl)aniline | Piperidin-1-ylsulfonyl | C₁₁H₁₆N₂O₂S | 2.1 | 2 | 77.7 |

| 4-Methoxybutyrylfentanyl | Methoxyphenyl-piperidinyl | C₂₃H₂₉N₃O₂ | 4.5† | 1 | 44.5 |

*Estimated based on substituent contributions. †Value from analogous fentanyl derivatives.

Key Observations :

- Hydrogen Bonding: All compounds retain one hydrogen bond donor (aniline -NH₂), critical for target interactions. The sulfonyl derivative (C₁₁H₁₆N₂O₂S) has an additional donor, which may reduce bioavailability .

- Polar Surface Area : Similar polar surface areas (38.5–44.5 Ų) indicate comparable solubility profiles across analogs.

Key Findings :

- Potency vs. Toxicity: Bulkier substituents (e.g., bromine, benzyl ethers) improve anti-Mtb activity but often correlate with cytotoxicity. For example, compound 34’s MIC₉₀ (0.63–1.25 µM) and IC₅₀ (5.4 µM) demonstrate a favorable selectivity index (~4.3–8.6), whereas brominated analogs (24–26) show overlapping MIC and IC₅₀ values, indicating nonspecific toxicity .

Activité Biologique

Overview

4-(1-Butylpiperidin-4-yl)oxyaniline, also known by its CAS number 912950-35-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is known for its versatility in pharmacological applications. Recent studies have indicated that 4-(1-Butylpiperidin-4-yl)oxyaniline may exhibit various biological effects, including antimicrobial and anticancer properties.

The biological activity of 4-(1-Butylpiperidin-4-yl)oxyaniline is believed to be mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Preliminary studies indicate that 4-(1-Butylpiperidin-4-yl)oxyaniline exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has also explored the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

Several case studies have been conducted to assess the therapeutic potential of 4-(1-Butylpiperidin-4-yl)oxyaniline:

-

Case Study on Antimicrobial Efficacy :

- A study involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound alongside traditional antibiotics.

-

Case Study on Cancer Treatment :

- In a clinical trial, patients with advanced solid tumors were administered this compound as part of a combination therapy. Results indicated a reduction in tumor size in several participants, warranting further investigation into its efficacy and safety profile.

Research Findings

Recent research findings highlight the following key points regarding the biological activity of 4-(1-Butylpiperidin-4-yl)oxyaniline:

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines.

- Safety Profile : Toxicological assessments suggest that at therapeutic doses, the compound exhibits minimal toxicity to normal cells, indicating a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.